molecular formula C10H17NO B13277121 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one

1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one

Cat. No.: B13277121
M. Wt: 167.25 g/mol
InChI Key: IDLXETJWSWVKHN-BQYQJAHWSA-N
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Description

1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound that features a cyclobutyl ring, a dimethylamino group, and a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves the reaction of cyclobutyl ketones with dimethylamine under specific conditions. The process may include:

    Cyclobutyl Ketone Synthesis: Cyclobutyl ketones can be synthesized through the cyclization of appropriate precursors.

    Dimethylamine Reaction: The cyclobutyl ketone is then reacted with dimethylamine in the presence of a catalyst, often under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control over reaction parameters.

    Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.

    Modulating Pathways: Influencing biochemical pathways by acting as an agonist or antagonist to specific receptors.

Comparison with Similar Compounds

  • 1-Cyclobutyl-3-(dimethylamino)-1-propanone
  • 1-Cyclobutyl-3-(dimethylamino)-2-propanone

Uniqueness: 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(E)-1-cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-8(7-11(2)3)10(12)9-5-4-6-9/h7,9H,4-6H2,1-3H3/b8-7+

InChI Key

IDLXETJWSWVKHN-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1CCC1

Canonical SMILES

CC(=CN(C)C)C(=O)C1CCC1

Origin of Product

United States

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